N-Nitrodibutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

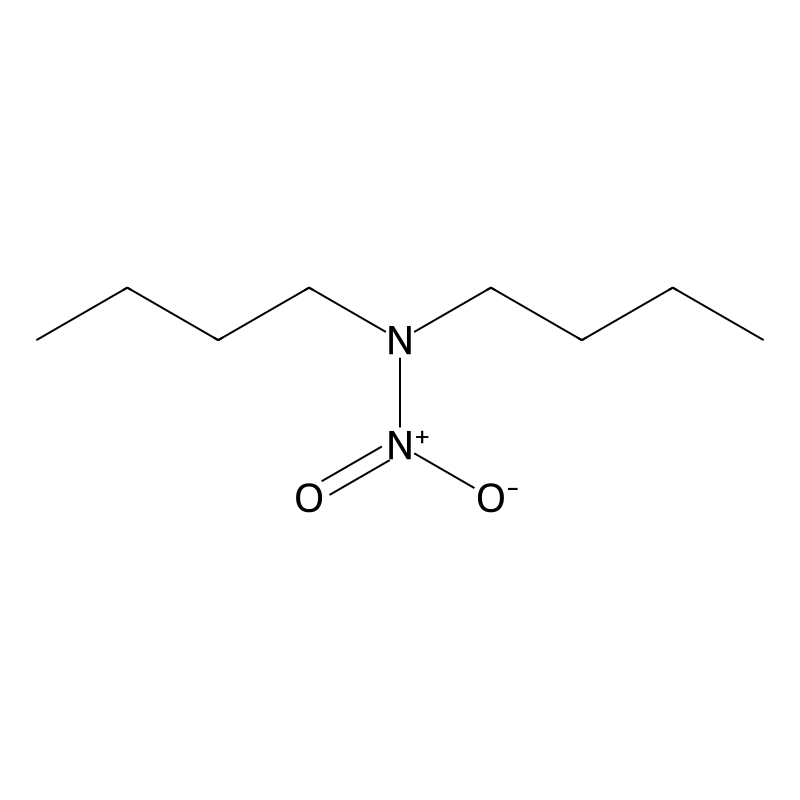

N-Nitrodibutylamine, also known as N-Nitrosodi-n-butylamine, is a nitrosamine compound with the molecular formula and a molecular weight of 158.24 g/mol. This compound appears as a pale yellow oily liquid and is classified as a carcinogen due to its potential to induce cancer in experimental animals. It is primarily formed through the reaction of dibutylamine with nitrous acid or nitrites under acidic conditions, a process that can occur in various biological and environmental contexts .

The biological activity of N-Nitrodibutylamine is primarily linked to its carcinogenic properties. Studies have shown that it can produce tumors in various animal models when administered through different routes, including ingestion and subcutaneous injection. The compound's metabolic activation is crucial for its carcinogenic effects, as it generates reactive alkylating agents that can modify DNA bases, leading to mutations . Furthermore, it has been associated with teratogenic effects in experimental settings .

The synthesis of N-Nitrodibutylamine typically involves the following steps:

- Nitrosation: Dibutylamine is reacted with nitrous acid (generated in situ from sodium nitrite and an acid) under controlled conditions.

- Reaction Conditions: The reaction usually occurs in an aqueous medium at low temperatures to minimize decomposition and side reactions.

- Isolation: The product can be extracted and purified through distillation or other separation techniques .

This method is representative of how many nitrosamines are synthesized, highlighting the significance of reaction conditions in determining yield and purity.

N-Nitrodibutylamine has limited applications primarily within research contexts. It is used as an intermediate in synthesizing other compounds, such as di-n-butylhydrazine. Its presence as a pollutant in water systems has raised concerns regarding environmental contamination and human exposure . Due to its carcinogenic nature, its use is heavily regulated.

Interaction studies involving N-Nitrodibutylamine focus on its reactivity with various nucleophiles and electrophiles. For instance, it has been shown to react with organolithium reagents to form unstable intermediates that can lead to further transformations or decompositions. Understanding these interactions is essential for assessing the compound's behavior in biological systems and its potential environmental impact .

N-Nitrodibutylamine belongs to a broader class of compounds known as nitrosamines, which share similar structural characteristics but differ in their alkyl groups and biological activities. Here are some similar compounds:

| Compound Name | CAS Number | Molecular Formula | Carcinogenicity Category |

|---|---|---|---|

| N-Nitrosodimethylamine | 62-75-9 | Group 2A | |

| N-Nitrosodiethylamine | 55-18-5 | Group 2A | |

| N-Nitrosomethylbutylamine | 16543-55-8 | Group 2B | |

| N-Nitrosopiperidine | 100-75-4 | Group 2A |

Uniqueness

What sets N-Nitrodibutylamine apart from these compounds is its specific alkyl chain length and branching, which influences its reactivity profile and biological effects. For example, while all these compounds are carcinogenic, their metabolic pathways and the types of tumors they induce may vary significantly based on their structure.

Synonyms, CAS Registry Number, and IUPAC Designations

N-Nitrosodibutylamine is known by several synonyms in scientific literature and regulatory documentation [1]. This chemical compound has been extensively studied and cataloged in various chemical databases and regulatory frameworks [2].

Table 2.1: Identification and Nomenclature of N-Nitrosodibutylamine

| Parameter | Information |

|---|---|

| Primary Name | N-Nitrosodibutylamine |

| CAS Registry Number | 924-16-3 |

| IUPAC Name | N,N-dibutylnitrous amide |

| Common Synonyms | Dibutylnitrosamine, N-Nitroso-di-n-butylamine, N-Butyl-N-nitroso-1-butanamine, Dibutylnitrosoamine, N,N-Dibutylnitrosoamine, N-Butyl-N-nitrosobutan-1-amine, Dibutyl(nitroso)amine |

The Chemical Abstracts Service (CAS) Registry Number 924-16-3 serves as a unique identifier for N-Nitrosodibutylamine in scientific databases and regulatory documents worldwide [3] [4]. This numerical designation ensures precise identification of the compound across different nomenclature systems and languages [5].

The International Union of Pure and Applied Chemistry (IUPAC) has designated this compound as N,N-dibutylnitrous amide, which systematically describes its chemical structure according to standardized chemical nomenclature rules [6] [7]. This systematic naming approach provides information about the molecular structure and functional groups present in the compound [8].

Structural Characterization: SMILES, InChI, and Molecular Formula

N-Nitrosodibutylamine possesses a well-defined molecular structure that can be represented through various chemical notation systems [9]. These standardized representations facilitate the exchange of chemical structure information across different platforms and databases [10].

Table 2.2: Structural Characterization of N-Nitrosodibutylamine

| Parameter | Information |

|---|---|

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| SMILES Notation | CCCCN(CCCC)N=O |

| InChI | InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3 |

| InChI Key | YGJHZCLPZAZIHH-UHFFFAOYSA-N |

The molecular formula C₈H₁₈N₂O indicates that N-Nitrosodibutylamine consists of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [11]. This formula represents the exact atomic composition of the molecule without providing information about the structural arrangement of these atoms [12].

The Simplified Molecular Input Line Entry System (SMILES) notation for N-Nitrosodibutylamine is CCCCN(CCCC)N=O [13]. This linear notation describes the molecular structure in a way that can be interpreted by computer systems and chemical database software [14]. The SMILES representation shows two butyl chains (CCCC) attached to a nitrogen atom, which is also bonded to a nitroso group (N=O) [15].

The International Chemical Identifier (InChI) for N-Nitrosodibutylamine is InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3 [16]. This string provides a standardized way to represent the chemical structure that is designed to facilitate the search for chemical information [17]. The InChI Key, YGJHZCLPZAZIHH-UHFFFAOYSA-N, serves as a condensed, fixed-length version of the InChI that is particularly useful for database indexing and web searches [18].

Regulatory Classification: IARC, NTP, and EC Number

N-Nitrosodibutylamine has been evaluated by several international regulatory agencies that assess chemical hazards and classify compounds according to their potential health effects . These classifications are based on scientific evidence from experimental studies and are used to inform regulatory decisions and risk management strategies [20].

Table 2.3: Regulatory Classification of N-Nitrosodibutylamine

| Regulatory Body | Classification | Reference Identifier |

|---|---|---|

| International Agency for Research on Cancer (IARC) | Group 2B (Possibly carcinogenic to humans) | Volume 17, Supplement 7 (1987) |

| National Toxicology Program (NTP) | Reasonably Anticipated to be a Human Carcinogen | Report on Carcinogens |

| European Community (EC) | EC Number: 213-101-1 | EINECS Listing |

The International Agency for Research on Cancer (IARC) has classified N-Nitrosodibutylamine as a Group 2B carcinogen, which means it is considered "possibly carcinogenic to humans" [21]. This classification was established in IARC Monograph Volume 17 and reaffirmed in Supplement 7 published in 1987 [14]. The Group 2B designation indicates that there is limited evidence of carcinogenicity in humans but sufficient evidence of carcinogenicity in experimental animals [22].

The United States National Toxicology Program (NTP) has listed N-Nitrosodibutylamine as "Reasonably Anticipated to be a Human Carcinogen" in its Report on Carcinogens [23]. This classification is based on sufficient evidence of carcinogenicity from studies in experimental animals and supporting data related to mechanisms of carcinogenesis [24] [25].